molecular formula C21H25N3O2 B2809717 N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941977-23-7

N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2809717
M. Wt: 351.45
InChI Key: YONSFUXGZDKMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxalamides and has been synthesized using a specific method.

Scientific Research Applications

1. Ligand Development in Copper-Catalyzed Aryl Amination

N-(naphthalen-1-yl)-N'-alkyl oxalamides, a class to which N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide belongs, have been shown to be potent ligands in copper-catalyzed aryl amination. These ligands enable effective coupling reactions at low temperatures and concentrations, broadening the scope of (hetero)aryl amines synthesis (Gao et al., 2017).

2. Chemosensors for Transition Metal Ions

Compounds structurally related to N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide have been utilized in the development of chemosensors for transition metal ions. These compounds demonstrate high selectivity and sensitivity for specific ions like copper, with significant changes in color and fluorescence properties upon binding (Gosavi-Mirkute et al., 2017).

3. Selective Delivery in Cellular Uptake

Similar N1-substituted arylalkylpolyamines, including those with naphthalen-1-yl groups, have been studied for their selective cellular uptake. The research focuses on the cytotoxicity and transport efficiency of these compounds in various cell lines, highlighting their potential in targeted drug delivery systems (Gardner et al., 2004).

4. Organocatalysis

Derivatives similar to N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide have been employed as organocatalysts. Their effectiveness in catalyzing asymmetric reactions, such as Michael additions, has been a subject of study. This research provides insights into the catalysis mechanism and potential applications in asymmetric synthesis (Yan-fang, 2008).

5. Synthetic Applications

The Claisen rearrangement of allyl naphthalen-1-yl ethers, structurally related to the subject compound, has been explored. These studies contribute to the synthesis of complex organic molecules and provide valuable insights into reaction mechanisms and potential pharmaceutical applications (Boddy et al., 1983).

properties

IUPAC Name

N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-2-12-22-20(25)21(26)23-15-19(24-13-5-6-14-24)18-11-7-9-16-8-3-4-10-17(16)18/h2-4,7-11,19H,1,5-6,12-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONSFUXGZDKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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